BenchChemオンラインストアへようこそ!

2-hydroxydibenzo[b,e]oxepin-11(6H)-one

Drug Metabolism Synthetic Intermediate Doxepin Metabolite

2-Hydroxydibenzo[b,e]oxepin-11(6H)-one is a tricyclic dibenzoxepinone characterized by a hydroxyl substituent at the 2‑position of the dibenzo[b,e]oxepin‑11(6H)‑one framework [REFS‑1]. It is best established as the direct synthetic precursor of (E)‑2‑Hydroxy Doxepin, a pharmacologically relevant secondary metabolite of the tricyclic antidepressant doxepin [REFS‑2].

Molecular Formula C14H10O3
Molecular Weight 226.231
CAS No. 50456-78-5
Cat. No. B2453700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxydibenzo[b,e]oxepin-11(6H)-one
CAS50456-78-5
Molecular FormulaC14H10O3
Molecular Weight226.231
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)O
InChIInChI=1S/C14H10O3/c15-10-5-6-13-12(7-10)14(16)11-4-2-1-3-9(11)8-17-13/h1-7,15H,8H2
InChIKeySAQGGUMGWGCEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxydibenzo[b,e]oxepin-11(6H)-one (CAS 50456-78-5): Core Chemotype, Synthetic Lineage & Procurement-Linked Identity


2-Hydroxydibenzo[b,e]oxepin-11(6H)-one is a tricyclic dibenzoxepinone characterized by a hydroxyl substituent at the 2‑position of the dibenzo[b,e]oxepin‑11(6H)‑one framework [REFS‑1]. It is best established as the direct synthetic precursor of (E)‑2‑Hydroxy Doxepin, a pharmacologically relevant secondary metabolite of the tricyclic antidepressant doxepin [REFS‑2]. This specific substitution pattern, combined with a rigid oxepin‑fused scaffold, results in a physicochemical and functional profile that cannot be replicated by non‑hydroxylated or regioisomeric dibenzoxepinones, making unambiguous structural identity verification critical during procurement.

Why 2-Hydroxydibenzo[b,e]oxepin-11(6H)-one Cannot Be Interchanged with Common Dibenzoxepinone Analogs


Despite sharing the dibenzo[b,e]oxepin‑11(6H)‑one core with congeners such as the 2‑methoxy analog (CAS 23560‑67‑0) and the parent ketone (CAS 4504‑87‑4), 2‑hydroxydibenzo[b,e]oxepin‑11(6H)‑one exhibits critically divergent reactivity, solubility, and biological fate. The phenolic –OH group enables O‑alkylation, acylation, and glucuronidation pathways that are sterically and electronically inaccessible to the 2‑methoxy or unsubstituted derivatives [REFS‑1]. In metabolic engineering and analytical reference applications, substitution by the 2‑methoxy analog introduces a stable methyl ether that cannot reproduce the Phase‑II conjugation profile or the hydrogen‑bond donor capacity of the free phenol, directly compromising experimental validity in ADME and impurity profiling studies [REFS‑2].

Quantitative Head-to-Head Evidence for 2-Hydroxydibenzo[b,e]oxepin-11(6H)-one Against Closest Analogs


Synthetic Fidelity: Unique Intermediate for (E)-2-Hydroxy Doxepin Metabolite vs. 2-Methoxy Analog

2-Hydroxydibenzo[b,e]oxepin-11(6H)-one is the immediate synthetic precursor of (E)-2-Hydroxy Doxepin, the hydroxylated active metabolite of doxepin . The 2‑methoxy analog (CAS 23560‑67‑0) is also cited as an intermediate for the same target, but it requires an additional demethylation step that introduces yield losses and potential side‑product formation. In a disclosed synthetic route, 2‑methoxydibenz[b,e]oxepin‑11(6H)‑one undergoes BBr₃‑mediated demethylation to generate the title compound (2‑hydroxy), whereas direct procurement of CAS 50456‑78‑5 eliminates this deprotection step, reducing step count by 1 and improving atom economy .

Drug Metabolism Synthetic Intermediate Doxepin Metabolite Pharmacokinetic Reference Standard

Solubility Profile: Enhanced Polar Solvent Solubility vs. 2-Methoxy Analog

The free phenolic –OH group of 2-hydroxydibenzo[b,e]oxepin-11(6H)-one confers markedly higher solubility in polar aprotic and protic solvents compared to the 2‑methoxy analog. The target compound is documented as soluble in DMF, DMSO, ethyl acetate, and methanol . In contrast, the 2‑methoxy analog shows predicted density of 1.229 g cm⁻³ and a melting point of 93–94 °C (hexane) with limited reported solubility profile, requiring refrigerated storage . This solubility difference directly impacts sample preparation workflows for HPLC and biological assay applications.

Solubility Formulation Sample Preparation Analytical Chemistry

Anthelmintic Activity: Class‑Level Potency of the Dibenzoxepinone Core Compared with the Unsubstituted Parent

The unsubstituted dibenzo[b,e]oxepin‑11(6H)‑one (CAS 4504‑87‑4) demonstrates complete paralysis of Caenorhabditis elegans with an IC₅₀ of 389 µM . While direct anthelmintic IC₅₀ data for the 2‑hydroxy derivative are not yet published in peer‑reviewed literature, dibenzoxepinone derivatives bearing oxygenated substitutions at the 2‑position have been evaluated in the same C. elegans model system, confirming that the tricyclic oxepinone core is essential for nematocidal activity . The introduction of a 2‑hydroxy substituent modifies hydrogen‑bonding capacity and metabolic stability, which are critical determinants of in‑vivo anthelmintic efficacy.

Anthelmintic C. elegans Phenotypic Screening Neglected Tropical Diseases

Chemical Reactivity: Orthogonal Derivatization Capacity via Free Phenolic –OH vs. Methoxy‑Blocked Analog

The 2‑hydroxy substituent enables direct O‑acylation, O‑alkylation, and sulfonation reactions without a deprotection step. In contrast, the 2‑methoxy analog is inert toward electrophilic derivatization under mild conditions and requires harsh demethylation (BBr₃, HBr/AcOH) before further functionalization . This reactivity difference is quantitatively reflected in the fact that 2‑methoxy‑O‑acyl‑oximino‑dibenz[b,e]oxepin derivatives are synthesized exclusively from the methoxy‑bearing scaffold via oxime formation rather than direct phenol acylation , highlighting the orthogonal synthetic utility of the free phenol.

Click Chemistry Bioconjugation Prodrug Design O‑Acylation

p38α MAP Kinase Inhibitor Scaffold: Disubstituted Dibenzoxepinones Achieve 1.6 nM IC₅₀ in Human Whole Blood Assays

Metabolically stable disubstituted dibenzo[b,e]oxepin‑11(6H)‑ones have been optimized as highly selective p38α MAP kinase inhibitors, with the most potent compound (32e) achieving an IC₅₀ of 1.6 nM on isolated p38α and 125 nM in human whole blood TNF‑α release assay [1]. The SAR study demonstrates that introduction of hydrophilic residues at position 9 (accessible via the 2‑hydroxy or 2‑amino substitution handle) substantially improves inhibitory potency and metabolic stability relative to monosubstituted derivatives [2]. The 2‑hydroxydibenzo[b,e]oxepin‑11(6H)‑one scaffold provides the requisite phenol handle for installing these hydrophilic side chains.

Kinase Inhibition Inflammation p38 MAPK TNF‑α

Validated Application Scenarios for 2-Hydroxydibenzo[b,e]oxepin-11(6H)-one Based on Differentiated Evidence


Synthesis of Doxepin Metabolite Reference Standards for Pharmacokinetic and Toxicological Studies

As the direct synthetic precursor of (E)-2-Hydroxy Doxepin, this compound eliminates one deprotection step compared to the 2‑methoxy route, enabling higher‑yield preparation of the hydroxylated metabolite standard for LC‑MS/MS quantification in clinical and forensic toxicology . This application is directly supported by evidence of synthetic step reduction.

Medicinal Chemistry Starting Point for p38α MAP Kinase Inhibitor Optimization

The crystallographically validated dibenzoxepinone scaffold (PDB 4L8M) demonstrates that disubstituted derivatives bearing a 2‑position oxygen substituent achieve low‑nanomolar p38α inhibition (IC₅₀ = 1.6 nM) with >1000‑fold kinase selectivity . The 2‑hydroxy handle facilitates introduction of hydrophilic side chains at position 9, which is essential for improving whole‑blood potency to 125 nM . This scenario is directly linked to the p38 MAPK evidence in Section 3.

Anthelmintic Discovery: Phenotypic Screening Against C. elegans

The dibenzoxepinone core has demonstrated nematocidal activity with an IC₅₀ of 389 µM for the parent scaffold . The 2‑hydroxy derivative provides a hydrogen‑bond donor for target engagement that is absent in the unsubstituted analog, positioning it as a distinct hit‑to‑lead starting point for neglected tropical disease programs, as supported by class‑level anthelmintic evidence .

Analytical Reference Material for Doxepin Impurity Profiling and Method Validation

As a hydroxylated dibenzoxepinone with well‑characterized solubility in DMSO and methanol , this compound can serve as a process‑related impurity or degradation marker in HPLC/UV method development for doxepin API quality control, complementing EP Impurity A (CAS 4504‑87‑4) which lacks the phenolic functionality necessary for certain detection modes (e.g., fluorescence derivatization) .

Quote Request

Request a Quote for 2-hydroxydibenzo[b,e]oxepin-11(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.